

Application Notes and Protocols for Ac-DEVD-pNA Caspase-3 Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-DEVD-pNA

Cat. No.: B15582425

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These application notes provide a comprehensive guide for the preparation of reagents and the execution of the colorimetric **Ac-DEVD-pNA** assay for measuring caspase-3 activity, a key indicator of apoptosis.

Principle of the Assay

The **Ac-DEVD-pNA** assay is a colorimetric method for detecting caspase-3 activity in cell lysates.^{[1][2][3]} The principle is based on the cleavage of the peptide substrate, acetyl-Asp-Glu-Val-Asp p-nitroanilide (**Ac-DEVD-pNA**), by active caspase-3.^{[1][4]} This cleavage releases the chromophore p-nitroaniline (pNA), which has a strong absorbance at 405 nm.^{[1][2][4]} The amount of pNA released is directly proportional to the caspase-3 activity in the sample.^[1]

Data Presentation: Reagent Preparation

The following tables summarize the preparation of stock and working solutions for the key reagents in the **Ac-DEVD-pNA** assay.

Reagent	Stock Concentration	Solvent	Preparation of Stock Solution	Storage
Ac-DEVD-pNA Substrate	4 mM - 100 mM	DMSO	Dissolve 5 mg in 80 µL of DMSO for a 100 mM stock. ^[5] Or, dissolve 15 mg in 1.2 mL of DMSO for a 20 mM stock. ^[4]	-20°C, protected from light ^{[2][5][6]}
Caspase-3 Inhibitor (Ac-DEVD-CHO)	2 mM	DMSO	Dissolve 0.5 mg in 500 µL of DMSO. ^[4]	-20°C
Dithiothreitol (DTT)	1 M	Water	Prepare fresh or store aliquots.	-20°C
p-Nitroaniline (pNA) Standard	1 mM	DMSO	For generating a standard curve to quantify pNA concentration. ^[6]	-20°C
Caspase-3 Positive Control	100 µg/mL	Water	Reconstitute 5 µg with 50 µL of ultrapure water. ^[4]	-70°C in aliquots

Buffer/Working Solution	Component	Final Concentration	Preparation Notes	Storage
1X Lysis Buffer	HEPES, pH 7.4	50 mM	Dilute a 5X stock (250 mM HEPES, 25 mM CHAPS, 25 mM DTT) 5-fold with ultrapure water. [4] Add protease inhibitors (optional, without cysteine protease inhibitors).[4]	4°C
CHAPS	5 mM			
DTT	5 mM			
1X Assay Buffer	HEPES, pH 7.4	20 mM	Dilute a 10X stock (200 mM HEPES, 20 mM EDTA, 1% CHAPS, 50 mM DTT) 10-fold with ultrapure water. [4]	4°C
EDTA	2 mM			
CHAPS	0.1%			
DTT	5 mM			
2X Reaction Buffer	Proprietary	2X	Often provided in kits. Add DTT to a final concentration of 10 mM immediately	4°C

			before use (e.g., add 10 µL of 1M DTT per 1 mL of 2X Reaction Buffer).[2]	
Ac-DEVD-pNA Working Solution	Ac-DEVD-pNA Stock	200 µM	Dilute the stock solution in 1X Assay Buffer. For a 96-well plate assay, a 2 mM intermediate dilution may be prepared first.[4] [6]	Prepare fresh
Caspase-3 Inhibitor Working Solution	Ac-DEVD-CHO Stock	200 µM	Dilute the 2 mM stock solution with 1X Assay Buffer.[4]	Prepare fresh
Caspase-3 Positive Control Working Solution	Caspase-3 Positive Control Stock	5 µg/mL	Dilute the 100 µg/mL stock 20- fold in 1X Assay Buffer or 1X Lysis Buffer, potentially containing 1 mg/mL BSA.[4]	Prepare fresh

Experimental Protocols

Cell Lysate Preparation

For Adherent Cells:

- Induce apoptosis in your cell line of interest using a known stimulus. Remember to include a non-induced control group.[6]

- Wash the cells with ice-cold PBS.[1]
- For a 10 cm plate, add 0.5 mL of ice-cold Cell Lysis Buffer.[1]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
- Incubate on ice for 10-20 minutes.[1][6]
- Centrifuge at 16,000 - 20,000 x g for 10-15 minutes at 4°C.[4][6]
- Carefully transfer the supernatant, which contains the cell lysate, to a new tube.[6]
- Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).[6]
- The lysate can be used immediately or stored in aliquots at -70°C.[4]

For Suspension Cells:

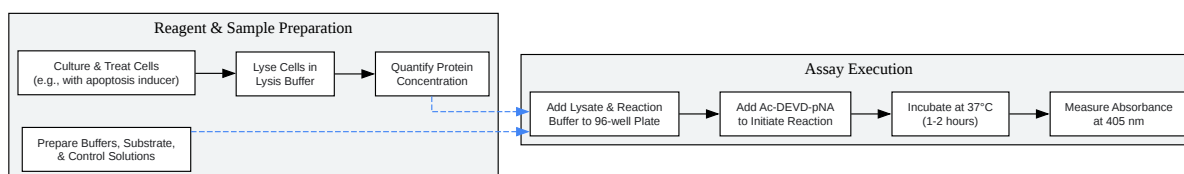
- Induce apoptosis as required.
- Pellet the cells by centrifugation at 500-600 x g for 5 minutes.[1]
- Wash the cell pellet once with ice-cold PBS and centrifuge again.[6]
- Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).[1]
- Incubate on ice for 15-20 minutes.[4]
- Proceed with centrifugation as described for adherent cells (step 6 onwards).

Caspase-3 Activity Assay (96-well plate format)

- Dilute the cell lysates to a final protein concentration of 1-2 mg/mL with Assay Buffer.
- Add 50 µL of each cell lysate to separate wells of a 96-well microplate.[6] Include a blank well with 50 µL of Lysis Buffer.[6]
- To each well, add 50 µL of 2x Reaction Buffer containing DTT.[1]

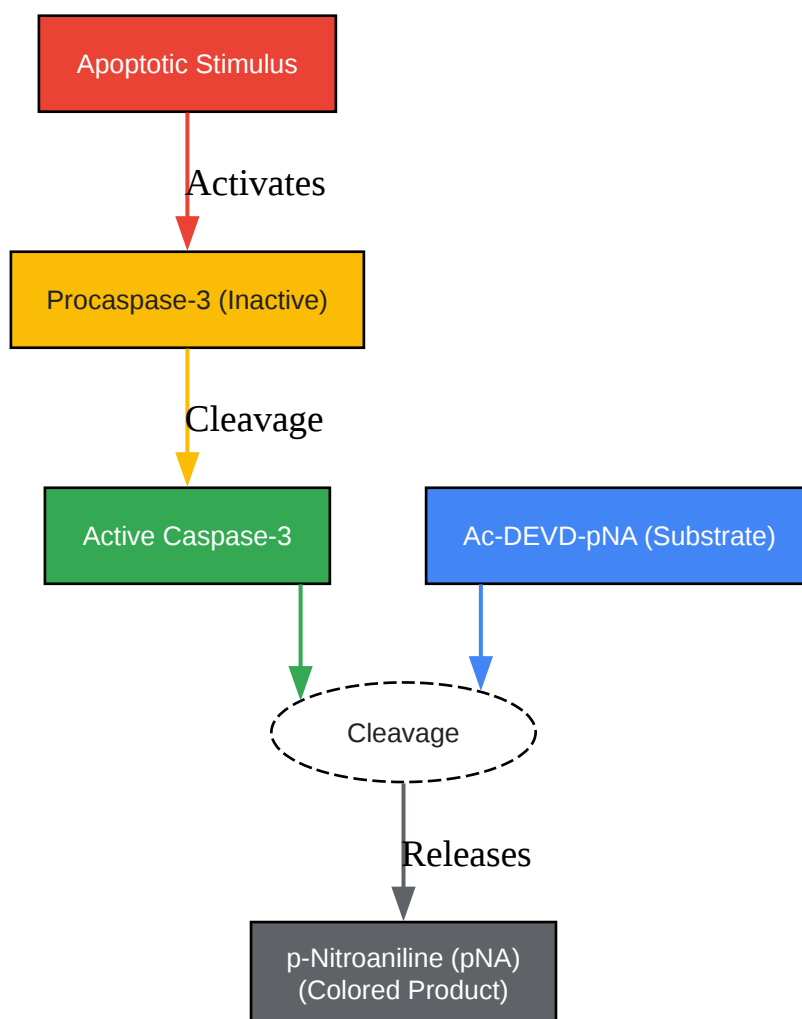
- Initiate the reaction by adding 5 μ L of the 4 mM **Ac-DEVD-pNA** stock solution to each well for a final concentration of 200 μ M.[2]
- Incubate the plate at 37°C for 1-2 hours, protected from light.[1][6] The incubation time can be extended if the signal is low.[1]
- Measure the absorbance at 405 nm using a microplate reader.[1][6]
- To quantify the amount of pNA released, generate a standard curve using a pNA standard.[6]

Visualizations



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Caption: Experimental workflow for the **Ac-DEVD-pNA** caspase-3 assay.



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Caption: Signaling pathway of caspase-3 activation and substrate cleavage.

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- To cite this document: BenchChem. [Application Notes and Protocols for Ac-DEVD-pNA Caspase-3 Assay]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15582425#preparation-of-reagents-for-ac-devd-pna-assay\]](https://www.benchchem.com/product/b15582425#preparation-of-reagents-for-ac-devd-pna-assay)

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